REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[c:13]([OH:14])[cH:15]1)[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[CH2:21]([c:22]1[cH:23][cH:24][c:25]([O:26][c:27]2[cH:28][cH:29][cH:30][cH:31][cH:32]2)[c:33]([O:34][CH3:35])[cH:36]1)[CH2:37][CH2:38][CH2:39][CH2:40][CH3:41].[CH3:42][O:43][c:44]1[c:45]([O:58][c:59]2[cH:60][cH:61][cH:62][cH:63][cH:64]2)[cH:46][cH:47][c:48]([CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57])[cH:49]1>>[OH:43][c:44]1[c:45]([O:58][c:59]2[cH:60][cH:61][cH:62][cH:63][cH:64]2)[cH:46][cH:47][c:48]([CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57])[cH:49]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCc1ccc(Oc2ccccc2)c(O)c1
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Name
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CCCCCCc1ccc(Oc2ccccc2)c(OC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCc1ccc(Oc2ccccc2)c(OC)c1
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Name
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CCCCCCCCc1ccc(Oc2ccccc2)c(OC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCc1ccc(Oc2ccccc2)c(OC)c1
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Name
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Type
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product
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Smiles
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CCCCCCCCc1ccc(Oc2ccccc2)c(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |